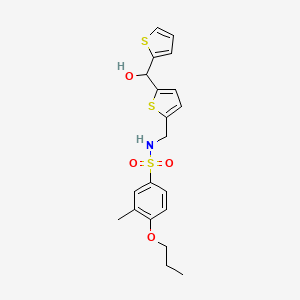

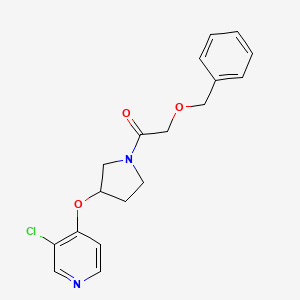

![molecular formula C9H12N2O3 B2490447 3-[(4-Nitrophenyl)amino]propan-1-ol CAS No. 86651-99-2](/img/structure/B2490447.png)

3-[(4-Nitrophenyl)amino]propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 3-[(4-Nitrophenyl)amino]propan-1-ol involves complex chemical reactions. For instance, 1,3-bis(3-aminophenyl)-2-propen-1-one, a related compound, is synthesized using 3-nitrobenzaldehyde and 3-nitroacetophenone through Claisen-Schmidt condensation under ultrasonic irradiation and reduction by means of the FeCl3-NH2NH2·H2O-C system (Wu Qun-rong, 2007).

Molecular Structure Analysis

The molecular structure of related compounds showcases a variety of functional groups and bonding arrangements. For example, the crystal structure analysis of a compound similar to 3-[(4-Nitrophenyl)amino]propan-1-ol, revealed detailed insights into its structural configuration, demonstrating the complexity and diversity of such molecules (L. Gomes et al., 2019).

Chemical Reactions and Properties

The chemical reactions involving compounds similar to 3-[(4-Nitrophenyl)amino]propan-1-ol often result in the formation of novel structures with diverse properties. For example, the synthesis of geminally activated nitro dienes, through the condensation of related aldehydes with nitro-substituted CH acids, showcases the reactive versatility of these compounds (R. Baichurin et al., 2019).

Physical Properties Analysis

The physical properties of such compounds can be studied through spectroscopic profiling, which provides insights into their bonding, anti-bonding nature, and other characteristics. For instance, vibrational and electronic absorption spectroscopic profiling of 3-Amino-3-(2-nitrophenyl) propionic acid, a compound similar to 3-[(4-Nitrophenyl)amino]propan-1-ol, offers detailed information about its structure and properties (Christina Susan Abraham et al., 2018).

Chemical Properties Analysis

The chemical properties of compounds related to 3-[(4-Nitrophenyl)amino]propan-1-ol can be explored through their reaction mechanisms and the synthesis of derivatives. For instance, the base-catalyzed synthesis of 3-substituted 2-aminonaphtho[2,3-b]furan-4,9-dione derivatives from 2-hydroxy-1,4-naphthoquinone and nitroalkenes under aqueous conditions highlights the chemical reactivity and potential applications of these compounds (Manoj R. Zanwar et al., 2013).

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Catalysis

3-[(4-Nitrophenyl)amino]propan-1-ol has been utilized in the synthesis of various organic compounds. For example, it has been used as a ligand in the highly enantioselective alkynylation of chloral, facilitating the production of chiral trichloromethyl propargyl alcohols. These compounds are important intermediates in pharmaceutical synthesis (Jiang & Si, 2004).

2. Analytical Chemistry

In the field of analytical chemistry, derivatives of 3-[(4-Nitrophenyl)amino]propan-1-ol have been analyzed for their role in chromatography. For instance, the compound 2-amino-1-(4-nitrophenyl)propane-1,3-diol, a related compound, has been studied in the context of high-performance liquid chromatography for the analysis of pharmaceuticals (Al-Rimawi & Kharoaf, 2011).

3. Material Science

In material science, compounds structurally related to 3-[(4-Nitrophenyl)amino]propan-1-ol have been synthesized and explored for their applications in corrosion inhibition. Such studies focus on understanding how these compounds interact with metal surfaces to prevent corrosion, which is crucial for the maintenance of industrial machinery and infrastructure (Ehsani et al., 2014).

4. Photophysical Properties

Another application is in the study of photophysical properties. Derivatives of 3-[(4-Nitrophenyl)amino]propan-1-ol have been examined for their absorption and fluorescence characteristics, which are important for the development of fluorescent biomarkers and molecular probes (Kumari et al., 2017).

5. Biochemistry

In biochemistry, research has been conducted on the synthesis of tertiary amines, including derivatives of 3-[(4-Nitrophenyl)amino]propan-1-ol, to understand their inhibitory performance on carbon steel corrosion. This research contributes to the development of more effective corrosion inhibitors (Gao et al., 2007).

Eigenschaften

IUPAC Name |

3-(4-nitroanilino)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c12-7-1-6-10-8-2-4-9(5-3-8)11(13)14/h2-5,10,12H,1,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKYZNIVNCTAQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCCCO)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Nitrophenyl)amino]propan-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

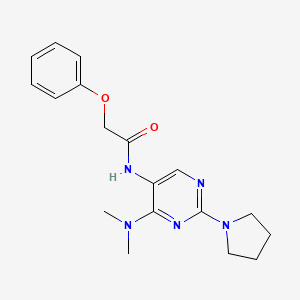

![2-((4-Methoxyphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2490364.png)

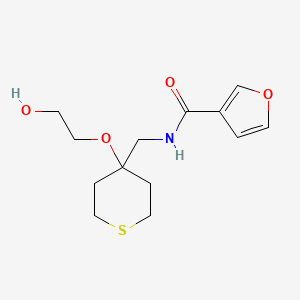

![4-Chloro-2-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B2490366.png)

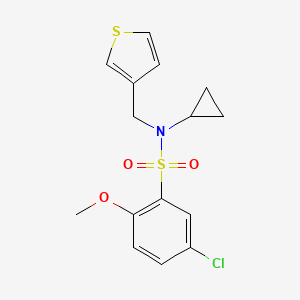

![4-((6-((2-(butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2490372.png)

![N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2490373.png)

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-3-(m-tolyl)propanamide](/img/structure/B2490380.png)

![(2-Fluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2490382.png)

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2490383.png)

![4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2490384.png)

![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2490385.png)